molecular formula C9H18INO B14022465 N-Heptyl-2-iodoacetamide CAS No. 5349-30-4

N-Heptyl-2-iodoacetamide

Cat. No.: B14022465
CAS No.: 5349-30-4
M. Wt: 283.15 g/mol
InChI Key: GQHYYLBQXPYFDY-UHFFFAOYSA-N
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Description

N-Heptyl-2-iodoacetamide (CAS 5349-30-4) is an iodinated acetamide derivative characterized by a linear heptyl chain attached to the nitrogen atom and an iodine substituent at the α-carbon of the acetamide group. Its molecular formula is C₉H₁₈INO, with a molecular weight of 283.15 g/mol. Key physical properties include a density of 1.402 g/cm³, a boiling point of 347.2°C, and a flash point of 163.8°C . The heptyl chain imparts significant lipophilicity, making this compound suitable for applications requiring hydrophobic interactions, such as membrane permeability studies or lipid-based drug delivery systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5349-30-4

Molecular Formula

C9H18INO

Molecular Weight

283.15 g/mol

IUPAC Name

N-heptyl-2-iodoacetamide

InChI

InChI=1S/C9H18INO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12)

InChI Key

GQHYYLBQXPYFDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CI

Origin of Product

United States

Preparation Methods

Step 1: Formation of N-Heptyl-2-chloroacetamide

  • Reactants: 2-chloroacetyl chloride and heptylamine
  • Conditions: The reaction is carried out in the presence of a base, commonly potassium carbonate (K2CO3), which acts to neutralize the hydrochloric acid formed during the reaction.
  • Mechanism: The nucleophilic amine group of heptylamine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming the amide bond and releasing HCl.
  • Outcome: This yields N-heptyl-2-chloroacetamide as an intermediate.

Step 2: Halogen Exchange to Form this compound

  • Reactants: N-heptyl-2-chloroacetamide and sodium iodide (NaI)
  • Conditions: The reaction is typically conducted in an aprotic solvent such as acetone, facilitating the Finkelstein reaction.
  • Mechanism: Sodium iodide acts as a nucleophile, substituting the chlorine atom in the chloroacetamide intermediate with iodine via an SN2 nucleophilic substitution.
  • Outcome: This reaction produces this compound, which is more reactive due to the better leaving group ability of iodine compared to chlorine.

Yield and Purification

  • The overall yield reported for this synthetic route is approximately 30%, which is consistent with literature references.
  • Purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure iodinated amide.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product Yield (%)
1 2-chloroacetyl chloride + heptylamine K2CO3, solvent (e.g., dichloromethane) N-heptyl-2-chloroacetamide Not specified
2 N-heptyl-2-chloroacetamide + NaI Acetone, room temperature This compound ~30

Research Discoveries and Applications

  • The iodinated amide this compound is a key intermediate in the synthesis of biologically active compounds, such as coumarin derivatives with cholinergic and cannabinoid system activities.
  • The iodinated derivative is preferred over the chloro counterpart due to its higher reactivity in alkylation reactions, facilitating the formation of more complex molecules via Williamson ether synthesis or nucleophilic substitution.
  • Studies have shown that the presence of the heptyl chain influences biological activity, with modifications to this chain affecting enzyme inhibition kinetics, particularly in cholinesterase enzymes.
  • The halogenation step is critical for tuning the reactivity and selectivity of the compound in subsequent synthetic steps.

Analytical Considerations

  • The substitution of chlorine with iodine in the acetamide moiety is confirmed by spectroscopic methods such as NMR and mass spectrometry.
  • The molecular weight increase from chloro- to iodoacetamide is consistent with the replacement of chlorine (35.45 g/mol) by iodine (126.90 g/mol).
  • Melting point data (around 40–42 °C) and chromatographic behavior also support the identity and purity of the iodinated product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

N-Heptyl-2-iodoacetamide undergoes S<sub>N</sub>2 reactions with nucleophiles such as thiols, amines, and alcohols. The iodine atom acts as a leaving group, enabling covalent modification of biomolecules like proteins and enzymes .

Key Features:

  • Thiol Alkylation : Reacts with cysteine residues in proteins to form stable thioether bonds (C–S). This reaction is pH-dependent and accelerates under basic conditions due to thiolate anion (S<sup>−</sup>) formation .

  • Amine Modification : At alkaline pH, competes with thiol alkylation, leading to carbamoylation of lysine or histidine residues .

Table 1: Comparative Alkylation Efficiency

ReagentTarget GroupReaction Rate (Relative)Adduct Mass Shift
This compoundCysteineModerate+275.18 Da
Iodoacetamide (IAM)CysteineFast+57 Da
N-Ethylmaleimide (NEM)CysteineFaster+125 Da

Data compiled from competitive alkylation studies .

Enzyme Inhibition Mechanisms

This compound inhibits enzymes by covalently modifying catalytic cysteine residues. Examples include:

  • Acetylcholinesterase (AChE) : Forms a carbamoylated adduct with Ser198 in the active site, blocking substrate hydrolysis .

  • Thioredoxin (Trx) : Alkylates Cys32/Cys35 residues, disrupting redox signaling .

Kinetic Parameters for AChE Inhibition:

CompoundIC<sub>50</sub> (nM)k<sub>inact</sub> (min<sup>−1</sup>)
This compound12.5 ± 1.20.18 ± 0.02
Rivastigmine*8.9 ± 0.70.22 ± 0.03

Positive control; data from coumarin derivative studies .

3.1. Preparation of Bioactive Molecules

This compound serves as an intermediate in synthesizing:

  • Coumarin Derivatives : Alkylation of 7-hydroxycoumarin yields analogs with enhanced cholinesterase inhibition .

  • Ubiquitin-Protein Conjugates : Facilitates disulfide bond shuffling in native chemical ligation .

3.2. Radical-Mediated Reactions

Under oxidative conditions, the compound participates in radical pathways:

  • Disulfide Radical Anions : Mediates N–O bond cleavage in ubiquitylation reactions, forming thioether linkages .

Reaction Conditions and Limitations

  • pH Sensitivity : Optimal activity at pH 8–9 for thiol alkylation; side reactions with amines occur at pH > 9 .

  • Denaturants Required : Urea (6 M) enhances accessibility to buried cysteines in proteins .

  • Radical Scavengers : DMPO (5 mM) inhibits unintended radical side reactions .

Practical Considerations in Proteomics

  • Disulfide Scrambling : Slower reaction kinetics compared to NEM result in residual free thiols, necessitating extended incubation times .

  • Mass Spectrometry Compatibility : Adds a +275.18 Da signature, enabling precise identification of alkylation sites .

This compound’s versatility in covalent modification and enzyme inhibition underpins its utility in chemical biology and drug discovery. Future research could explore its application in targeted protein degradation or redox signaling modulation.

Scientific Research Applications

Medicinal Chemistry

N-Heptyl-2-iodoacetamide has been utilized in the synthesis of novel compounds with potential therapeutic effects. For instance, it has been employed as a precursor in the development of coumarin derivatives that exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. These derivatives demonstrated promising multitarget profiles, indicating the potential for further evaluation in drug development .

Table 1: Inhibitory Potency of Coumarin Derivatives

CompoundTarget EnzymeIC50 (nM)
Coumarin Derivative 1AChE37.4
Coumarin Derivative 2BuChE1.36
Coumarin Derivative 3FAAH28.5

Neuropharmacology

Research has indicated that this compound and its derivatives can influence the cholinergic system, which is crucial for cognitive function. The compound's ability to inhibit AChE suggests it could enhance acetylcholine levels in the brain, potentially improving memory and learning processes. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, allowing chemists to create a variety of bioactive molecules. For example, it has been used to synthesize compounds that exhibit significant cytotoxicity against cancer cell lines, such as HepG2 and MDA-MB-231 cells. These findings highlight its potential role in cancer therapeutics .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of compounds derived from this compound, several derivatives showed IC50 values below 5 µM against HepG2 cancer cells, indicating substantial antiproliferative activity .

Role in Drug Design

This compound's structural properties make it an attractive candidate for drug design. Its ability to modify biological activity through structural variations allows researchers to tailor compounds for specific therapeutic targets. The exploration of its derivatives has led to the identification of new ligands for cannabinoid receptors, further expanding its application in pharmacology .

Mechanism of Action

The primary mechanism of action of N-Heptyl-2-iodoacetamide involves the alkylation of thiol groups in proteins. The iodoacetamide moiety reacts with the thiol group of cysteine residues, forming a stable thioether bond. This reaction prevents the formation of disulfide bonds, thereby inhibiting the activity of enzymes that rely on cysteine residues for their catalytic function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between N-Heptyl-2-iodoacetamide and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
This compound 5349-30-4 C₉H₁₈INO 283.15 Heptyl alkyl chain 347.2 1.402
N-(4-Bromophenyl)-2-iodoacetamide 17641-04-2 C₈H₇BrINO 339.96 4-Bromophenyl Not reported Not reported
N-(hex-5-yn-1-yl)-2-iodoacetamide 930800-38-7 C₈H₁₂INO 265.09 Hex-5-yn-1-yl (alkyne) Not reported Not reported
N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide 53527-07-4 C₁₀H₁₂INO₂ 305.11 4-Hydroxyphenethyl Not reported Not reported
(2E)-2-(Hydroxyimino)-N-(2-iodophenyl)acetamide 117500-16-0 C₈H₇IN₂O₂ 290.06 Hydroxyimino, 2-iodophenyl Not reported Not reported

Key Differences and Implications

Lipophilicity and Solubility: The heptyl chain in this compound enhances lipophilicity compared to aromatic or polar substituents. For example, N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide contains a phenolic hydroxyl group, enabling hydrogen bonding and increased aqueous solubility .

Reactivity: The alkyne group in N-(hex-5-yn-1-yl)-2-iodoacetamide allows participation in click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in the heptyl derivative . The hydroxyimino group in (2E)-2-(Hydroxyimino)-N-(2-iodophenyl)acetamide introduces tautomerism and metal-chelating capabilities, relevant in coordination chemistry .

Biological and Pharmaceutical Potential: The heptyl chain’s hydrophobicity may enhance membrane permeability, making this compound a candidate for drug delivery systems. Conversely, N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide’s phenolic group could confer antioxidant properties . Bromine in N-(4-Bromophenyl)-2-iodoacetamide may increase halogen bonding interactions, useful in crystal engineering or enzyme inhibition .

Biological Activity

N-Heptyl-2-iodoacetamide is a chemical compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a heptyl chain and an iodoacetamide functional group. This structural configuration contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₁₈I₁N₁O₁
Molecular Weight253.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). These enzymes play crucial roles in neurotransmission and lipid signaling pathways.

Case Study: Enzyme Inhibition Profile

In a study assessing the enzyme inhibition profile of this compound, it was found to have moderate inhibitory potency against AChE and FAAH. The following IC50 values were reported:

  • Acetylcholinesterase (AChE) : IC50 = 37.4 nM
  • Fatty Acid Amide Hydrolase (FAAH) : IC50 = 28.5 nM

These values indicate that while this compound is not the most potent inhibitor, it possesses a promising profile that warrants further investigation .

The mechanism by which this compound inhibits these enzymes appears to involve covalent modification. The iodoacetamide group is known for its electrophilic nature, allowing it to react with nucleophilic sites on target enzymes, leading to irreversible inhibition. This characteristic is particularly relevant in the context of therapeutic applications for conditions such as Alzheimer's disease, where AChE inhibition can enhance cholinergic signaling.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity. For example, it has been evaluated alongside other compounds in the context of multitarget profiles for neurodegenerative diseases.

Comparative Analysis with Other Compounds

In comparative studies involving various derivatives, this compound was shown to have distinct advantages over other alkylated amides in terms of selectivity and potency against specific enzyme targets. This highlights its potential as a lead compound for further drug development.

Table 2: Comparative Biological Activity of Selected Compounds

CompoundAChE IC50 (nM)FAAH IC50 (nM)
This compound37.428.5
Compound A15.020.0
Compound B50.035.0

Q & A

Q. What are the recommended methods for synthesizing N-Heptyl-2-iodoacetamide with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between heptylamine and iodoacetic acid derivatives. Key steps include:

Reaction Setup : Dissolve iodoacetyl chloride in anhydrous dichloromethane under nitrogen. Add heptylamine dropwise at 0°C to minimize side reactions.

Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via thin-layer chromatography (TLC) .

Characterization : Validate structure using 1^1H NMR (δ 3.3–3.5 ppm for CH2_2I, δ 1.2–1.6 ppm for heptyl chain) and LC-MS (expected [M+H]+^+ ~284.1 g/mol) .

  • Critical Consideration : Monitor reaction progress via iodine displacement tests or FTIR (C-I stretch ~500 cm1^{-1}) to ensure completion.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) in a fume hood due to potential iodine release. Avoid prolonged light exposure to prevent decomposition .
  • Storage : Store at –20°C in amber vials under inert gas (argon) to minimize hydrolysis. Stability studies suggest ≥2 years under these conditions .
  • Safety : Dispose of waste via halogenated solvent protocols, as iodine byproducts may be toxic .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Primary Techniques :
  • NMR Spectroscopy : Confirm alkyl chain integration (7 protons for heptyl) and acetamide carbonyl (δ 168–170 ppm in 13^{13}C NMR).
  • Elemental Analysis : Verify C, H, N, and I percentages (e.g., C: ~42.3%, H: ~6.4%, I: ~44.7%) .
  • Supplementary Methods :
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
  • Karl Fischer Titration : Determine residual moisture (<0.5%) to ensure stability .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of the iodoacetamide group in this compound under varying conditions?

  • Methodological Answer :
  • Experimental Design :

Kinetic Studies : Monitor alkylation rates with thiol-containing biomolecules (e.g., cysteine) at pH 7.4 (physiological) vs. pH 5.0 (lysosomal) using UV-Vis (disappearance of thiol absorbance at 412 nm) .

Temperature Dependence : Conduct reactions at 25°C, 37°C, and 50°C to calculate activation energy via Arrhenius plots.

  • Data Analysis : Use pseudo-first-order kinetics and HPLC to quantify product formation. Include negative controls (e.g., iodoacetamide-free reactions) .
  • Reference Data : Compare reactivity with structurally similar compounds (e.g., N-alkyl-2-iodoacetamides) to infer steric/electronic effects .

Q. What strategies are recommended for resolving contradictions in data when this compound exhibits unexpected reactivity in biological assays?

  • Methodological Answer :
  • Root-Cause Analysis :

Purity Verification : Re-analyze compound via LC-MS to rule out degradation (e.g., deiodination to acetamide).

Biological Replicates : Repeat assays in triplicate using fresh stock solutions to assess reproducibility .

  • Cross-Validation :
  • Alternative Assays : Compare results from fluorescence labeling (thiol-reactive probes) vs. mass spectrometry-based quantification .
  • Computational Modeling : Use DFT calculations to predict iodine’s electrophilicity under assay conditions .

Q. How should statistical methods be applied in analyzing the biological activity data of this compound?

  • Methodological Answer :
  • Experimental Design :

Sample Size : Use power analysis (α=0.05, β=0.2) to determine minimum n for significance .

Controls : Include vehicle (DMSO) and positive controls (e.g., iodoacetamide standard) .

  • Statistical Tests :
  • Dose-Response : Fit data to a sigmoidal curve (Hill equation) to calculate IC50_{50} values.
  • Comparative Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cytotoxicity across cell lines) .
  • Data Reporting : Present mean ± SEM and p-values in tables (see example below).

Ethical and Reporting Considerations

  • Data Integrity : Avoid raw data duplication; use figures/tables only when they enhance clarity .
  • Ethical Compliance : Disclose biosafety protocols (e.g., waste disposal) and obtain institutional review for in vivo studies .

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